(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a pyrimidin-2-yloxy group attached to a phenyl ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the pyrimidin-2-yloxy group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and pyrimidin-2-yloxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity studies: Researchers may investigate the biological activity of the compound and its derivatives, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: The compound and its derivatives may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Lacks the pyrimidin-2-yloxy group.
(2E)-3-(dimethylamino)-1-[4-(methoxy)phenyl]prop-2-en-1-one: Contains a methoxy group instead of the pyrimidin-2-yloxy group.
Uniqueness
The presence of the pyrimidin-2-yloxy group in (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFCTIUPAXZJZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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